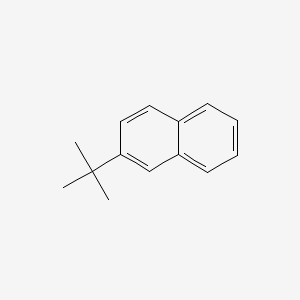

2-tert-Butylnaphthalene

Beschreibung

Significance of 2-tert-Butylnaphthalene in Aromatic Hydrocarbon Chemistry Research

The significance of this compound in the study of aromatic hydrocarbons is multifaceted. It serves as a key molecule in research focused on selective alkylation processes. The tert-butylation of naphthalene (B1677914) is a widely studied reaction, with this compound being a primary monoalkylated product. psu.edu Researchers investigate this reaction to understand and optimize the regioselective synthesis of specific dialkylnaphthalenes, such as 2,6-di-tert-butylnaphthalene (B165587), which is a valuable precursor for advanced materials like liquid crystal polymers. psu.eduacs.orgresearchgate.net

The presence of the sterically demanding tert-butyl group influences the reactivity and properties of the naphthalene ring system. This makes this compound and its derivatives useful models for studying the effects of bulky substituents on the electronic and steric characteristics of polycyclic aromatic hydrocarbons (PAHs). libretexts.org For instance, the fragmentation patterns of tert-butylated naphthalene ions in mass spectrometry provide insights into the stability and rearrangement of gaseous aromatic ions. researchgate.netresearchgate.net

Furthermore, the hydrogenation of this compound is a subject of interest in the context of hydrotreating coal liquids and the reduction of multi-ring aromatic compounds. osti.gov Understanding the behavior of such molecules under catalytic hydrogenation conditions is crucial for developing more efficient industrial processes.

Overview of Scholarly Interest and Contemporary Research Trajectories

Scholarly interest in this compound is closely linked to the broader field of polycyclic aromatic hydrocarbon chemistry and its applications. libretexts.orglongdom.org Contemporary research often focuses on the catalytic synthesis of its derivatives, with a particular emphasis on achieving high regioselectivity.

A significant research trajectory involves the use of zeolite catalysts to control the alkylation of naphthalene. psu.edupsu.edu Studies have shown that zeolites like H-Mordenite can be optimized to selectively produce 2,6-di-tert-butylnaphthalene from naphthalene, with this compound as a key intermediate. psu.eduresearchgate.net The shape-selective nature of these catalysts, which can differentiate between isomers based on their molecular dimensions, is a major area of investigation. psu.eduacs.org

Another area of active research is the application of this compound derivatives in materials science. For example, 2,6-di-tert-butylnaphthalene is a building block for liquid crystal polymers. acs.org Research also explores the photophysical properties of substituted naphthalenes for potential use in electronic materials. Additionally, recent studies have investigated the role of compounds like 2,6-di-tert-butylnaphthalene in stabilizing asphaltenes, which is relevant to the petroleum industry. researchgate.netresearchgate.net

The synthesis and characterization of various substituted tert-butylnaphthalenes, including bromo derivatives and sulfonates, also continue to be of interest for their potential as intermediates in organic synthesis and as specialized chemical agents. cdnsciencepub.comsolubilityofthings.combldpharm.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEORGGPAKTORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182945 | |

| Record name | Naphthalene, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-35-9 | |

| Record name | Naphthalene, 2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Regioselectivity Studies

Alkylation Approaches for 2-tert-Butylnaphthalene Synthesis

The primary method for synthesizing this compound is through the alkylation of naphthalene (B1677914). This process involves the introduction of a tert-butyl group onto the naphthalene ring system. The regioselectivity of this reaction, which determines whether the substituent attaches to the α (1) or β (2) position, is a key consideration. Generally, alkylation at the 2-position is favored for larger alkyl groups due to steric hindrance with the hydrogen atom at the 8-position. stackexchange.com

Friedel-Crafts Alkylation Protocols

Friedel-Crafts alkylation is a cornerstone of aromatic chemistry and a principal method for the synthesis of this compound. wikipedia.org This electrophilic aromatic substitution reaction typically involves reacting naphthalene with a tert-butylating agent in the presence of a catalyst. The reaction can be influenced by various factors, including the choice of catalyst, solvent, temperature, and the specific alkylating agent used. rsc.orgacs.org While traditional Friedel-Crafts conditions can lead to a mixture of isomers, modern methodologies have focused on improving the selectivity towards the desired 2-substituted product.

Catalytic Systems and Reagents

The choice of catalyst and alkylating agent is paramount in directing the regioselectivity and efficiency of the tert-butylation of naphthalene. Researchers have explored a wide array of catalytic systems, from solid acids like zeolites to protic and Lewis acids, each offering distinct advantages and challenges.

Zeolites, particularly large-pore variants like H-Mordenite (HM) and HY zeolites, have emerged as highly effective and shape-selective catalysts for the tert-butylation of naphthalene. psu.edupsu.edu Their well-defined pore structures can preferentially accommodate the formation of the sterically less demanding this compound and its di-substituted derivatives like 2,6-di-tert-butylnaphthalene (B165587).

Studies have shown that dealuminated H-Mordenite can yield a high percentage of 2,6-di-tert-butylnaphthalene with a very high 2,6/2,7 isomer ratio. rsc.orgpsu.edu The reaction conditions, such as temperature, time, and the ratio of reactants, can be optimized to maximize the yield of the desired product. psu.edu For instance, using tert-butanol (B103910) as the alkylating agent in cyclohexane (B81311) over a dealuminated H-Mordenite catalyst has been shown to produce a 60% yield of 2,6-di-tert-butylnaphthalene. rsc.org

HY zeolites have also demonstrated high activity and selectivity. psu.edudicp.ac.cncapes.gov.br The Si/Al ratio of the HY zeolite plays a crucial role, with silica-rich HY zeolites showing excellent selectivity for 2,6-di-tert-butylnaphthalene under mild conditions. researchgate.net Modifications to HY zeolites, such as through acid treatment or chemical liquid deposition with silanes, can further enhance the selectivity for the 2,6-isomer by altering the catalyst's acidity and pore dimensions. dicp.ac.cndicp.ac.cn Cerium-modified HY zeolites have also been investigated, showing that the dispersion of cerium oxide can passivate certain acid sites, leading to enhanced selectivity for 2,6-di-tert-butylnaphthalene. rsc.org

| Zeolite Catalyst | Alkylating Agent | Key Findings | Reference |

|---|---|---|---|

| H-Mordenite (dealuminated) | tert-Butanol | Optimized to give a 60% yield of 2,6-di-tert-butylnaphthalene with a 2,6/2,7 ratio over 50. | rsc.orgpsu.edu |

| HY Zeolite (silica-rich) | tert-Butanol | High activity and selectivity for 2,6-di-tert-butylnaphthalene (up to 84% selectivity) under mild conditions (160°C). | psu.eduresearchgate.net |

| HY Zeolite (acid-modified) | tert-Butanol | Naphthalene conversion of over 90 mol% was achieved with certain modifications. | dicp.ac.cn |

| HY Zeolite (silane-modified) | tert-Butanol | Increased shape-selectivity for 2,6-di-tert-butylnaphthalene, with a 2,6-/2,7-DTBN ratio as high as 6.62. | dicp.ac.cn |

| Ce-modified HY Zeolite | tert-Butanol | Enhanced selectivity for 2,6-DTBN due to passivation of strong acid sites. | rsc.org |

Protic acids are effective catalysts for the tert-butylation of naphthalene. Triflic acid (trifluoromethanesulfonic acid) has been used to catalyze the alkylation of naphthalene with agents like n-butene, leading to high conversion rates. researchgate.netmdpi.com Studies have investigated the effects of catalyst dosage, temperature, and reactant ratios on the alkylation process. sylzyhg.com Triflic acid has also been employed in the synthesis of naphthalene-based calixarenes, where it can promote unusual regiochemistry in Friedel-Crafts alkylations. nih.gov Sulphuric acid is another protic acid that can be used, although its application in the synthesis of this compound is less commonly detailed in recent literature compared to triflic acid and solid acids.

Aluminum chloride (AlCl₃) is a classic and potent Lewis acid catalyst for Friedel-Crafts alkylation reactions. researchgate.net It can be used to synthesize di-tert-butylnaphthalene from naphthalene and chloro-tert-butane. chemicalbook.com To overcome issues associated with homogeneous catalysis, such as catalyst recovery and waste generation, AlCl₃ has been immobilized on various supports like mesoporous Al-MCM-41. cjcatal.comdaneshyari.comcolab.ws These immobilized catalysts have shown high activity in the alkylation of naphthalene, with the pore size and surface acidity of the support being key factors in controlling the reaction's activity and selectivity. cjcatal.comdaneshyari.com

A variety of alkylating agents can be used to introduce the tert-butyl group onto the naphthalene ring.

tert-Butyl Alcohol: This is a commonly used and relatively safe alkylating agent. It is frequently paired with zeolite catalysts like H-Mordenite and HY zeolites. psu.edupsu.edudicp.ac.cn The reaction typically proceeds via the formation of a tert-butyl carbocation, which then attacks the naphthalene ring.

Isobutylene: This gaseous alkene is another effective tert-butylating agent. wikipedia.org It can be used with protic acid catalysts like triflic acid or with solid acid catalysts. arkat-usa.orggoogle.com

tert-Butyl Halides: tert-Butyl chloride is a traditional alkylating agent used in Friedel-Crafts reactions, often in conjunction with a Lewis acid catalyst like aluminum chloride. chemicalbook.comontosight.ai

n-Butene: While less direct, n-butene can also be used as an alkylating agent, particularly with strong acid catalysts like triflic acid, to produce butylnaphthalenes. mdpi.com

Optimization of Reaction Parameters

The yield and isomeric distribution of tert-butylated naphthalenes are highly dependent on the reaction conditions. Key parameters that have been systematically studied to maximize the formation of the desired this compound and its derivatives include temperature, pressure, solvent, and reactant ratios.

Temperature plays a critical role in the tert-butylation of naphthalene. In studies using zeolite catalysts, variations in temperature have shown a significant impact on both the conversion of naphthalene and the selectivity towards specific isomers. For instance, in the tert-butylation of naphthalene over an H-Mordenite (HM) zeolite catalyst, increasing the temperature from 140 °C to 200 °C led to an increase in both naphthalene conversion (from 40% to 52%) and the yield of the desired 2,6-di-tert-butylnaphthalene (from 5% to 10%). psu.edu However, a further increase to 220 °C resulted in a decrease in both conversion and yield. psu.edu Conversely, the yield of the 2,7-di-tert-butylnaphthalene (B76764) isomer was observed to increase with each rise in temperature, leading to a decrease in the desirable 2,6/2,7 isomer ratio from 22.8 at 140 °C to 6.4 at 220 °C. psu.edu

Similarly, when using a rare earth exchanged Y zeolite (REY) catalyst in the presence of carbon dioxide, naphthalene conversion increased from approximately 15% at 418 K (145 °C) to 75% at 448 K (175 °C). iitm.ac.in These findings underscore that while higher temperatures can enhance reaction rates, they can also promote the formation of thermodynamically more stable but less desired isomers, thereby reducing regioselectivity.

Pressure also influences the reaction, particularly when using gaseous reactants or supercritical fluids as solvents. In the alkylation of naphthalene with tert-butanol, conducting the reaction under pressure, such as with nitrogen or carbon dioxide, can affect conversion and selectivity. iitm.ac.indicp.ac.cn Using carbon dioxide as a medium at a pressure of 69.7 bar resulted in increased naphthalene conversion compared to reactions under self-generated pressure. iitm.ac.in This was accompanied by an increase in the 2,6-/2,7-di-tert-butylnaphthalene selectivity ratio, suggesting that pressure can promote a more uniform distribution of reactants. iitm.ac.in

Table 1: Effect of Temperature on Naphthalene tert-Butylation over H-Mordenite Catalyst psu.edu

| Temperature (°C) | Naphthalene Conversion (%) | 2,6-DTBN Yield (%) | 2,7-DTBN Yield (%) | 2,6/2,7 Ratio |

|---|---|---|---|---|

| 140 | 40 | 5 | <0.5 | 22.8 |

| 160 | 44 | 6 | <0.5 | 17.3 |

| 180 | 48 | 8 | 1.0 | 11.5 |

| 200 | 52 | 10 | 1.2 | 8.3 |

| 220 | 42 | 8 | 1.25 | 6.4 |

DTBN refers to di-tert-butylnaphthalene.

The choice of solvent is a determining factor in the regioselectivity of naphthalene alkylation. Non-polar solvents are commonly employed in these reactions. Cyclohexane has been extensively used as a solvent in the tert-butylation of naphthalene over various zeolite catalysts, such as H-Mordenite and HY zeolites. psu.educardiff.ac.ukpsu.edu In these systems, cyclohexane provides a medium for the reaction to proceed, leading to the formation of this compound and its di-substituted derivatives. psu.edu

The use of carbon dioxide, particularly under pressure, has been investigated as an alternative to organic solvents. iitm.ac.in When compared to cyclohexane, CO2 as a medium resulted in a slightly higher conversion of naphthalene and a better selectivity ratio for 2,6-di-tert-butylnaphthalene over the 2,7-isomer (a ratio of 5.5 in CO2 versus 4.6 in cyclohexane). iitm.ac.in This suggests that CO2 can be a more favorable medium for achieving higher selectivity. Other solvents like dichloromethane (B109758) and nitrobenzene (B124822) have also been mentioned in the context of Friedel-Crafts alkylation, with nitrobenzene noted for improving regioselectivity for the 1-position in some cases. The solvent can influence the stability of the electrophilic species and the transition states, thereby directing the substitution to a specific position on the naphthalene ring.

The molar ratio of the alkylating agent to naphthalene, as well as the amount of catalyst used, significantly affects the product distribution. In the tert-butylation of naphthalene with tert-butanol, increasing the amount of the alkylating agent does not always lead to a higher yield of the desired product. Research has shown that increasing the amount of tert-butanol up to a certain point (e.g., 80 mmol) can increase both naphthalene conversion and the yield of 2,6-di-tert-butylnaphthalene. psu.edu However, using excessive amounts of tert-butanol can cause a decrease in both conversion and yield. psu.edu Interestingly, the ratio of 2,6- to 2,7-di-tert-butylnaphthalene was observed to increase with higher amounts of tert-butanol. psu.edu

The quantity of the catalyst also plays a crucial role. Doubling the amount of H-Mordenite catalyst from 0.5 g to 1.0 g increased naphthalene conversion by 12% and the yield of di-tert-butylnaphthalenes by 4%. psu.edu Further increasing the catalyst amount to 4.0 g continued to improve conversion and yield, but at the expense of the 2,6/2,7 isomer ratio. psu.edu Similarly, studies with REY catalysts showed that increasing the catalyst quantity from 1 g to 4 g enhanced naphthalene conversion from 24.0% to 69.7% and favored the formation of 2,6-di-tert-butylnaphthalene. iitm.ac.in This indicates that an optimal balance between the catalyst amount and reactant concentrations is necessary to achieve high yield and selectivity.

Table 2: Influence of Catalyst Quantity on Naphthalene tert-Butylation over REY Catalyst iitm.ac.in

| Catalyst Quantity (g) | Naphthalene Conversion (%) | MTBN (%) | DTBN (%) | 2,6-/2,7-DTBN Ratio |

|---|---|---|---|---|

| 1 | 24.0 | 82.5 | 17.4 | 4.3 |

| 2 | 45.0 | 74.5 | 25.5 | 5.5 |

| 4 | 69.7 | 53.5 | 45.6 | 5.6 |

MTBN refers to mono-tert-butylnaphthalene; DTBN refers to di-tert-butylnaphthalene.

Microwave-assisted synthesis has emerged as a rapid and efficient method for organic reactions. oatext.com In the context of naphthalene alkylation, microwave irradiation has been shown to accelerate reaction rates and improve selectivity for 2,6-dialkylnaphthalenes when using zeolite catalysts. researchgate.net This technique offers several advantages over conventional heating, including reduced reaction times (from hours or days to minutes), lower reaction temperatures, and often higher yields of the desired product. nih.govmdpi.com One study reported that microwave-assisted dehydrogenative Diels-Alder reactions for naphthalene synthesis led to the exclusive formation of the naphthalene product in high yields in as little as 30 minutes. nih.gov Another report noted that a microwave-assisted reaction yielded a mixture of naphthalene and dihydronaphthalene in 15 minutes at 170 °C. nih.gov This suggests that microwave technology can be a powerful tool for the selective synthesis of this compound derivatives, offering a more sustainable and efficient alternative to traditional methods. researchgate.netmdpi.com

Regioselective Control in Naphthalene Alkylation

Controlling the position of substitution on the naphthalene ring is a central challenge in its alkylation. The bulky tert-butyl group generally favors substitution at the less sterically hindered β-position (C-2) over the α-position (C-1). stackexchange.com This steric effect is a key factor in directing the formation of this compound as the primary mono-alkylated product. psu.edu

The primary products of the tert-butylation of naphthalene are this compound, 2,6-di-tert-butylnaphthalene, and 2,7-di-tert-butylnaphthalene. psu.educardiff.ac.uk The initial alkylation predominantly yields this compound due to the steric hindrance at the α-position. psu.edustackexchange.com The second alkylation step, the tert-butylation of this compound, leads to the formation of di-substituted isomers.

The distribution between 2,6-di-tert-butylnaphthalene and 2,7-di-tert-butylnaphthalene is highly dependent on the catalyst and reaction conditions. Shape-selective zeolite catalysts, such as H-Mordenite and certain HY zeolites, are particularly effective in favoring the formation of the linear 2,6-isomer over the bent 2,7-isomer. psu.educardiff.ac.ukresearchgate.net The pore structure of these zeolites can accommodate the transition state leading to the less bulky 2,6-isomer more readily than the one for the 2,7-isomer. psu.edu

Under optimized conditions using an H-Mordenite catalyst, a high yield of 60% for 2,6-di-tert-butylnaphthalene has been achieved, with the 2,7-isomer being only a minor byproduct (1%), resulting in a high 2,6/2,7 ratio of over 50. psu.edumdpi.com Similarly, silica-rich HY zeolites have demonstrated high selectivity for 2,6-di-tert-butylnaphthalene, with 2,6-/2,7- ratios reaching up to 5.9. psu.eduresearchgate.net The ability to selectively produce 2,6-di-tert-butylnaphthalene is significant, as it can be easily separated from the reaction mixture by crystallization. mdpi.com

Influence of Catalyst Properties on Regioselectivity

The regioselective synthesis of 2,6-di-tert-butylnaphthalene is significantly influenced by the properties of the catalyst employed, particularly zeolites. Key factors include pore architecture, acidity profile, and modifications like dealumination.

Pore Architecture: The pore structure of zeolites plays a critical role in determining which isomers are formed. Zeolites with appropriate pore dimensions can sterically hinder the formation of bulkier isomers, thereby favoring the formation of the more linear 2,6-di-tert-butylnaphthalene. For instance, H-Mordenite (HM) and HY zeolites, both large-pore zeolites, have shown effectiveness in the tert-butylation of naphthalene. psu.edupsu.edu However, their distinct pore architectures—interconnected channels in H-beta versus supercages in HY—can lead to different product distributions. psu.edu H-beta zeolites, for example, tend to yield this compound as the main product with smaller amounts of dialkylated derivatives, which may be due to the inability of the bulkier dialkylated products to form within or diffuse through its pore structure. psu.edu In contrast, the larger pores of MCM-68 are considered too large for the selective formation of 2,6-diisopropylnaphthalene, but enhance selectivity for the bulkier di-tert-butylnaphthalene. researchgate.net The use of pore-forming agents like starches can further modify the pore architecture of zeolite-based catalysts, creating macroporosity that can improve molecular transport and catalytic performance. uu.nluu.nl

Acidity Profile: The acidity of the zeolite catalyst, including the type, strength, and density of acid sites, is another crucial parameter. A high density of strong acid sites can sometimes lead to undesirable side reactions or catalyst deactivation. psu.edu Modification of HY zeolites with acids like hydrochloric acid or oxalic acid has been shown to alter the acidity and improve catalytic performance. dicp.ac.cn For example, treatment with oxalic acid led to a higher naphthalene conversion and a favorable 2,6-/2,7-di-tert-butylnaphthalene ratio. dicp.ac.cn Temperature-programmed desorption (TPD) studies are often used to characterize the acid sites of these catalysts. iitm.ac.in

Dealumination: Dealumination, the process of removing aluminum atoms from the zeolite framework, is a common strategy to modify the catalyst's properties. This process can alter the Si/Al ratio, which in turn affects the acidity and pore structure of the zeolite. psu.edu Studies have shown that dealuminated H-Mordenite catalysts can achieve high yields of 2,6-di-tert-butylnaphthalene with excellent regioselectivity. psu.edursc.org For instance, increasing the Si/Al ratio in HM zeolites from 10 to 17.5 resulted in a significant increase in the 2,6-/2,7-di-tert-butylnaphthalene ratio. psu.edu Similarly, dealumination of MCM-68 has been shown to enhance its catalytic activity in the alkylation of naphthalene. researchgate.net

Table 1: Influence of Catalyst Properties on tert-Butylation of Naphthalene

| Catalyst | Key Property/Modification | Naphthalene Conversion (%) | 2,6-DTBN / 2,7-DTBN Ratio | Primary Product(s) | Reference |

|---|---|---|---|---|---|

| H-Mordenite (HM) | Dealuminated (Si/Al=17.5) | 31 | 14 | 2,6-di-tert-butylnaphthalene | psu.edu |

| H-Mordenite (HM) | Dealuminated | 60% yield of 2,6-DTBN | >50 | 2,6-di-tert-butylnaphthalene | rsc.org |

| HY Zeolite | Oxalic acid modified | 53.5 | 5.93 | 2,6-di-tert-butylnaphthalene | dicp.ac.cn |

| HY Zeolite | Hydrochloric acid modified | >90 | 2.34 | Di-tert-butylnaphthalenes | dicp.ac.cn |

| H-beta Zeolite | - | ~45 | - | This compound | psu.edu |

| MCM-68 | Dealuminated | Maximized at SiO2/Al2O3=70 | 85-98% selectivity for 2,6-DTBN | 2,6-di-tert-butylnaphthalene | researchgate.net |

DTBN: di-tert-butylnaphthalene

Strategies for Enhancing 2,6-Dialkylnaphthalene Selectivity

The synthesis of 2,6-dialkylnaphthalenes, particularly 2,6-di-tert-butylnaphthalene, with high selectivity is a key objective for producing precursors for advanced polymers. psu.edu Several strategies have been developed to enhance this selectivity, primarily revolving around the use of shape-selective catalysts and optimization of reaction conditions.

A highly effective approach involves the use of zeolite catalysts, such as H-Mordenite, which can be optimized to achieve remarkable regioselectivity. mdpi.comcardiff.ac.uk For example, the tert-butylation of naphthalene using tert-butanol over a dealuminated H-Mordenite (HM) zeolite has been optimized to produce a 60% yield of 2,6-di-tert-butylnaphthalene with a 2,6/2,7 isomer ratio exceeding 50. psu.edursc.org This level of selectivity allows for the direct crystallization of pure 2,6-di-tert-butylnaphthalene from the product mixture. mdpi.comcardiff.ac.uk

The choice of alkylating agent and reaction conditions also plays a crucial role. While isopropylation of naphthalene can be shape-selective, using a bulkier alkylating agent like tert-butanol can further enhance the selectivity for the 2,6-isomer due to greater steric constraints within the zeolite pores. researchgate.net The reaction can be carried out using various alkylating agents, including tert-butanol and tert-amyl alcohol. psu.eduresearchgate.net Optimization of parameters such as reaction time, temperature, pressure, and the amount of alkylating agent and catalyst are all critical for maximizing the yield and selectivity of the desired 2,6-dialkylnaphthalene. rsc.orgresearchgate.net

Furthermore, the use of specific solvents can influence the outcome. For instance, using cyclohexane as a solvent in the tert-butylation of naphthalene over H-Mordenite has proven effective. psu.edursc.org The reusability of these zeolite catalysts, which can be regenerated by simple heating, adds to the environmental and economic viability of these processes. rsc.org

Table 2: Strategies for Enhanced 2,6-Dialkylnaphthalene Selectivity

| Catalyst | Alkylating Agent | Solvent | Key Strategy | 2,6-Dialkylnaphthalene Yield (%) | 2,6/2,7 Isomer Ratio | Reference |

|---|---|---|---|---|---|---|

| H-Mordenite (dealuminated) | tert-butanol | Cyclohexane | Catalyst optimization | 60 | >50 | psu.edursc.org |

| H-Mordenite (HM, Si/Al=10) | tert-amyl alcohol | Cyclohexane | Optimization of reaction conditions | 70 (total 2,6-dialkylnaphthalenes) | Not specified (no 2,7-isomers observed) | researchgate.net |

| HY Zeolite (modified) | tert-butyl alcohol | - | Acid modification of catalyst | 59.7 (selectivity for DTBN) | 5.93 | dicp.ac.cn |

| MCM-68 | 2-methylpropene | - | Use of bulky alkylating agent | - | 85-98% selectivity for 2,6-DTBN | researchgate.net |

DTBN: di-tert-butylnaphthalene

Synthetic Routes to Functionalized Naphthalene Derivatives (with tert-butyl groups)

Beyond the direct synthesis of this compound and its dialkylated analogues, several synthetic routes have been developed to introduce functional groups onto the naphthalene core, often leveraging the directing effects of the tert-butyl group. These methods open avenues for creating a diverse range of naphthalene-based compounds for various applications.

Bromination and Palladium-Catalyzed Cross-Coupling Reactions

A versatile strategy for functionalizing naphthalene derivatives involves initial bromination followed by palladium-catalyzed cross-coupling reactions. scispace.com This approach allows for the introduction of a wide array of substituents onto the naphthalene scaffold. For example, a bromo-naphthalene precursor can be subjected to various palladium-catalyzed cross-coupling reactions to generate a library of diverse compounds. nih.gov This methodology has been employed in the search for novel antagonists for the human CC chemokine receptor 8 (CCR8), where a naphthalene sulfonamide scaffold was modified through such reactions. nih.gov

The Suzuki coupling, a specific type of palladium-catalyzed cross-coupling, has been successfully used with bromo-substituted precursors to introduce aryl groups. beilstein-journals.org Similarly, other cross-coupling reactions can be employed to introduce different functionalities. The efficiency and outcome of these reactions depend on the specific catalyst, ligands, and reaction conditions used. nih.govuwindsor.ca

Reductive Cleavage and Hydrolysis in Amine Synthesis

Functionalized naphthalene derivatives can also serve as precursors in the synthesis of amines through reactions involving reductive cleavage and hydrolysis. While specific examples directly involving this compound are not detailed in the provided context, general principles of using naphthalene-containing compounds in amine synthesis are established. For instance, the reductive cleavage of N-substituted aromatic amides, potentially including those derived from naphthalenecarboxylic acids, can be achieved. rsc.org Reagents like lithium naphthalenide are known to be effective in reductive metalation reactions, which can be a key step in such synthetic sequences. researchgate.net The use of di-tert-butylnaphthalene as a component in these reductive systems highlights its role in facilitating such transformations. thieme-connect.de

Cyclialkylation Approaches

Cyclialkylation reactions provide a method for constructing polycyclic aromatic systems incorporating the naphthalene framework. This approach involves the condensation of a naphthalene derivative with a suitable bifunctional reagent, leading to the formation of new rings. An example of this is the cyclialkylation of naphthalene with 2,2,5,5-tetramethyltetrahydrofuranone, which results in the formation of 2-keto-1,1,4,4-tetramethyl-1,2,3,4-tetrahydroanthracene. researchgate.net This product, containing a functionalized ring fused to the naphthalene system, can then be further modified. For instance, oxidation of the ketone can lead to a diketone, which upon periodate (B1199274) cleavage yields 2,3-naphthalene-diisobutyric acid. researchgate.net

Mechanistic Investigations of Chemical Transformations

Electrophilic Substitution Reaction Mechanisms

The tert-butylation of naphthalene (B1677914) is a significant electrophilic aromatic substitution reaction. In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The reaction mechanism generally proceeds in two steps: the formation of a positively charged intermediate called a sigma-complex or arenium ion, followed by the removal of a proton to yield the substituted product.

In the case of naphthalene, the substitution pattern is influenced by both kinetic and thermodynamic factors. The initial electrophilic attack favors the formation of the α-isomer (1-substituted), but the β-isomer (2-substituted) is thermodynamically more stable. This stability is attributed to steric factors, as the bulky tert-butyl group experiences less steric hindrance at the 2-position. acs.org

The use of solid acid catalysts, such as zeolites, has been shown to be effective in promoting the regioselective tert-butylation of naphthalene. For instance, using certain zeolites under specific conditions can lead to the preferential formation of 2-tert-butylnaphthalene. cardiff.ac.uk The shape-selective nature of these catalysts can favor the formation of the less bulky β,β'-disubstituted products, such as 2,6- and 2,7-di-tert-butylnaphthalene (B76764). acs.orgcardiff.ac.uk

The reaction rate and selectivity are significantly influenced by the nature of the carbocation formed during the reaction. cardiff.ac.uk The choice of the alkylating agent and the reaction conditions play a crucial role in determining the product distribution. cardiff.ac.uk

Carbocationic Intermediates and Reaction Pathways (e.g., Alkylarenium Ions)

The formation of carbocationic intermediates, specifically alkylarenium ions (or σ-complexes), is a critical step in the electrophilic alkylation of naphthalene. acs.org These intermediates are formed when the aromatic ring attacks the electrophile. ksu.edu.sauobasrah.edu.iq The stability of these carbocations influences the reaction's regioselectivity. For alkylnaphthalenes, the β-isomer is generally more stable than the α-isomer, and this stability difference increases with the size of the alkyl substituent. acs.org

Alkylarenium ions can undergo transformations through intra- or intermolecular alkyl group migrations. acs.org While intramolecular 1,2-alkyl shifts are possible for smaller alkyl groups like methyl, ethyl, and isopropyl, the bulky tert-butyl group is generally considered too large for such intramolecular transfers. acs.org

The tert-butylation of naphthalene using tert-butyl alcohol over zeolite catalysts is a method used to produce 2,6-di-tert-butylnaphthalene (B165587) (2,6-DTBN), a precursor for high-performance polymers. bham.ac.uk The reaction proceeds through the formation of a tert-butyl carbocation intermediate. bham.ac.uk

Proton Transfer Processes in Ionized Species

Proton transfer reactions involving ionized species of this compound are fundamental to understanding its behavior in mass spectrometry and gas-phase ion chemistry. The basicity of the naphthalene ring system plays a crucial role in these processes. It has been noted that due to the higher basicity of the naphthalene moiety, proton transfer is more favorable for ionized 1- and this compound compared to their phenyl-substituted counterparts. researchgate.net

In the fragmentation of tert-butylated naphthalene ions, proton transfer is a key step. For instance, in the case of metastable substituted 2-naphthyl-2-propyl cations, the release of a tert-butyl cation occurs through a mechanism involving proton transfer from the ionized propyl side chain to the naphthalene ring. This is followed by the protolytic cleavage of the substituent. This process suggests the formation of intermediate ion-molecule complexes. researchgate.net Another observed mechanism involves the transfer of a proton from the tert-butyl cation to the naphthalene ring, which is then followed by the elimination of isobutene. researchgate.net

Table 1: Comparative Gas-Phase Basicity and Proton Affinity Data

| Compound | Gas-Phase Basicity (GB) (kJ/mol) | Proton Affinity (PA) (kJ/mol) |

| Benzene (B151609) | 750.4 | 783.4 |

| Naphthalene | 799.2 | 830.5 |

| 2-Methylnaphthalene (B46627) | 817.1 | 848.5 |

| This compound | Estimated to be higher than 2-methylnaphthalene | Estimated to be higher than 2-methylnaphthalene |

Note: The values for this compound are estimations based on the expected electron-donating effect of the tert-butyl group. Actual experimental or high-level computational data is required for precise values.

Influence of Steric Hindrance on Mechanistic Outcomes

A prominent example of this is observed in electrophilic substitution reactions. The tert-butyl group, being an activating group, directs incoming electrophiles to the same ring. However, the sheer size of the tert-butyl group makes substitution at the C-1 and C-3 positions sterically hindered. Consequently, electrophilic attack is favored at the less hindered positions of the substituted ring, primarily at the C-6 and C-7 positions, and to a lesser extent, at the C-5 and C-8 positions of the other ring.

The influence of steric hindrance is clearly demonstrated in the tert-butylation of naphthalene itself. The reaction can be controlled to selectively produce 2,6-di-tert-butylnaphthalene, a commercially important isomer, by employing shape-selective catalysts like zeolites. Under these conditions, the formation of other isomers is suppressed due to the spatial constraints imposed by the catalyst's pores, which favor the formation of the less bulky 2,6-isomer.

The nitration of this compound also illustrates the directing effect of steric hindrance. While the tert-butyl group activates the ring towards nitration, the incoming nitro group will preferentially add to positions that are not sterically encumbered.

Table 2: Product Distribution in the tert-Butylation of Naphthalene

| Product | Yield (%) |

| 2,6-Di-tert-butylnaphthalene | 60 |

| 2,7-Di-tert-butylnaphthalene | 1 |

| This compound | 10 |

This data reflects a remarkable regioselectivity achieved in the dialkylation of naphthalene with tert-butyl alcohol over a zeolite H-mordenite catalyst, highlighting the role of steric factors and catalyst shape selectivity in directing the reaction outcome. frontiersin.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms. For 2-tert-butylnaphthalene, various NMR techniques provide a comprehensive understanding of its structure and dynamics.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Rationalization

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons and the protons of the tert-butyl group. The tert-butyl group, containing nine chemically equivalent protons, typically appears as a sharp singlet in the upfield region of the spectrum, a characteristic feature of this substituent. doi.org

The aromatic region of the spectrum is more complex, displaying signals for the seven protons on the naphthalene (B1677914) ring system. The substitution at the C-2 position breaks the symmetry of the naphthalene core, resulting in seven unique signals. The chemical shifts of these protons are influenced by the electronic effects of the tert-butyl group and their position relative to one another. Protons on the same ring as the substituent will experience different shielding effects compared to those on the unsubstituted ring. The precise assignment of these signals often requires two-dimensional NMR techniques. doi.org

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (9H) | ~1.4 | Singlet |

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Substituent Effects

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each of the 14 carbon atoms in the molecule. The tert-butyl group gives rise to two signals: one for the quaternary carbon and another for the three equivalent methyl carbons.

The ten carbons of the naphthalene skeleton, including two quaternary carbons at the ring junction, show signals in the downfield aromatic region. The attachment of the electron-donating tert-butyl group influences the chemical shifts of the naphthalene carbons. This substituent effect can be used to aid in the assignment of the carbon signals. acs.org An additivity approach, based on the known chemical shifts of naphthalene and the substituent effects of a tert-butyl group, can be employed to predict and assign the signals for the substituted ring. doi.org

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C(CH₃)₃ | ~31.5 |

| C (CH₃)₃ | ~34.8 |

| C1 | ~127.5 |

| C2 (Substituted) | ~149.0 |

| C3 | ~123.5 |

| C4 | ~125.8 |

| C4a (Quaternary) | ~133.7 |

| C5 | ~127.8 |

| C6 | ~125.9 |

| C7 | ~126.2 |

| C8 | ~127.9 |

Note: Assignments are illustrative and exact values can vary. Complete assignment often requires 2D NMR data.

Solid-State NMR (MAS-NMR) for Polymorphism and Dynamics Studies

Solid-state NMR (ssNMR), particularly with magic-angle spinning (MAS), is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.gov While specific studies on this compound are not extensively documented, research on closely related molecules like 2,6-di-tert-butylnaphthalene (B165587) demonstrates the utility of this method.

ssNMR can be used to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can yield distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions of the molecules in the crystal lattice. core.ac.uk ¹³C MAS-NMR, for instance, can reveal small differences in chemical shifts for crystallographically inequivalent molecules, providing insight into the packing and symmetry of the unit cell. core.ac.uk This sensitivity allows ssNMR to detect structural variations that may be difficult to resolve with other methods like X-ray diffraction. nih.gov

NMR Spin-Lattice Relaxation Measurements

NMR spin-lattice relaxation (T₁) measurements provide valuable information about molecular dynamics, such as the rotational motion of substituents. aps.org Studies on compounds with tert-butyl groups have shown that ¹H spin-lattice relaxation rates are highly sensitive to the motional dynamics of both the tert-butyl group as a whole and the internal rotation of its constituent methyl groups. brynmawr.educore.ac.uk

By measuring T₁ as a function of temperature, one can determine the activation energies for these rotational motions. In the solid state, these relaxation measurements can distinguish between molecules in different crystallographic environments. For example, in studies of 2,6-di-tert-butylnaphthalene polymorphs, complex relaxation behavior was observed for a form with multiple symmetry-independent molecules, whereas a simpler, classical relaxation curve was seen for a form with a single unique molecular environment. core.ac.uk This demonstrates that relaxation studies are a sensitive probe of the dynamic environment within a crystal lattice.

Two-Dimensional (2D) NMR for Structural Proof

While 1D NMR spectra provide essential information, complex molecules like this compound often exhibit overlapping signals in the aromatic region, making unambiguous assignments challenging. Two-dimensional (2D) NMR experiments are crucial for providing definitive structural proof by revealing connectivity between atoms. hilarispublisher.com

Common 2D NMR experiments used for structural elucidation include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the naphthalene ring system. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing definitive C-H attachments. tandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which can help to confirm stereochemistry and conformation. nih.gov

Mass Spectrometry (MS) Applications in Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation pathways upon ionization. The study of this compound by mass spectrometry provides significant insight into its gas-phase ion chemistry. researchgate.net

Upon electron impact ionization, the molecular ion of this compound is readily formed. The most characteristic and dominant fragmentation pathway is the loss of a methyl radical (•CH₃) to form the highly stable 2-naphthyl-2-propyl cation ([M-15]⁺). researchgate.netresearchgate.net This fragmentation is a hallmark of tert-butylated aromatic compounds.

Further fragmentation of this cation can occur, primarily through the elimination of a neutral ethene molecule (C₂H₄). researchgate.net The mechanisms of these fragmentation reactions have been investigated in detail using techniques such as mass-analyzed ion kinetic energy (MIKE) spectrometry and isotopic labeling (using deuterium (B1214612) and ¹³C). These studies have shown that significant hydrogen scrambling can occur within the ion before fragmentation. researchgate.netresearchgate.net The fragmentation patterns are crucial for the structural identification of tert-butylated naphthalenes and for understanding the fundamental principles of ion-molecule reactions in the gas phase.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 2,6-di-tert-butylnaphthalene |

| Ethene |

| Carbon-13 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov

Single-crystal X-ray analysis provides unambiguous proof of a molecule's structure. msu.edu By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that allows for the calculation of electron density maps, revealing the precise positions of atoms. nih.gov This technique determines the exact connectivity of atoms, as well as bond distances and angles in the solid state. msu.edu

While a specific single-crystal X-ray structure for the parent this compound was not found in the surveyed literature, this technique has been used to confirm the structures of related naphthalene derivatives. For instance, the structure of the novel compound 2,6-di-tert-amylnaphthalene was confirmed by single-crystal X-ray analysis, which was essential for its definitive identification. researchgate.net Similarly, the crystal structure of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one was determined, revealing details about its molecular conformation and intermolecular interactions. researchgate.net These examples highlight the power of the technique for the absolute structure confirmation of naphthalene derivatives.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. ub.edu Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. nih.gov Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. ub.edu

Specific studies on the polymorphism of this compound are not prevalent in the literature. However, research on related materials demonstrates the importance of this field. For example, the crystal polymorphism of poly(butylene-2,6-naphthalate), a polymer incorporating the naphthalene moiety, has been investigated. researchgate.netnycu.edu.tw These studies show that different crystalline forms (α-form and β-form) can be obtained depending on the thermal treatment, and these forms exhibit different crystal packing efficiencies. researchgate.netnycu.edu.tw Such studies are crucial for controlling the properties of materials, and similar principles would apply to understanding the solid-state behavior of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π systems, known as chromophores. uobabylon.edu.iq

The naphthalene ring system in this compound is an inherent chromophore. The electronic spectrum of naphthalene is characterized by strong absorptions in the UV region resulting from π → π* transitions. libretexts.orguobabylon.edu.iq In conjugated systems like naphthalene, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is small enough to be bridged by the energy of UV photons. libretexts.org

The presence of the tert-butyl group, an alkyl substituent, is expected to have a minor influence on the electronic spectrum of the naphthalene core. Alkyl groups typically cause a small bathochromic shift (a shift to a longer wavelength) and a slight hyperchromic effect (an increase in absorption intensity). This is due to hyperconjugation and the electron-donating inductive effect of the alkyl group, which slightly perturbs the energy levels of the π orbitals in the aromatic ring. Therefore, the UV-Vis spectrum of this compound is predicted to be very similar to that of naphthalene, showing characteristic absorption bands corresponding to its aromatic π-electron system, but with absorption maxima shifted to slightly longer wavelengths.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-tert-Butylnaphthalene (B97051) |

| Di-tert-butylnaphthalenes |

| 2,6-di-tert-amylnaphthalene |

| (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one |

| Poly(butylene-2,6-naphthalate) |

| Ethene |

| Propene |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound, providing valuable insights into its molecular vibrations and functional groups. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its naphthalene core and its tert-butyl substituent. A detailed analysis of these bands allows for the confirmation of its chemical structure.

The spectrum can be broadly divided into several key regions. The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. Aromatic C-H stretching vibrations from the naphthalene ring are expected to appear in the range of 3100-3000 cm⁻¹. vscht.cz In contrast, the aliphatic C-H stretching vibrations of the tert-butyl group are observed at wavenumbers just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org

The region between 1600 cm⁻¹ and 1400 cm⁻¹ reveals characteristic absorptions for the aromatic carbon-carbon stretching vibrations within the naphthalene ring. vscht.cz Aromatic hydrocarbons typically show bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz

Furthermore, the presence of the tert-butyl group gives rise to specific bending vibrations. The C-H bending vibrations for the methyl groups of the tert-butyl substituent are expected to produce characteristic bands. These typically include asymmetrical and symmetrical bending modes.

The "fingerprint region," which lies below 1500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule. docbrown.info This region includes C-C skeletal vibrations and various C-H bending modes. The out-of-plane C-H bending vibrations of the substituted naphthalene ring are particularly informative about the substitution pattern and appear in the 1000 cm⁻¹ to 650 cm⁻¹ range. libretexts.org

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Naphthalene Ring) |

| 2960-2850 | C-H Stretch | Aliphatic (tert-Butyl Group) |

| 1600-1585 | C=C Stretch | Aromatic Ring |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| ~1365 | C-H Bend | tert-Butyl Group (Symmetrical) |

| ~1255 | C-C-C Skeletal Vibration | tert-Butyl Group |

| 1000-650 | C-H Bend | Aromatic Out-of-Plane |

Computational Chemistry and Theoretical Modeling

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and energy of molecules. While specific ab initio studies focusing solely on 2-tert-butylnaphthalene are not prevalent in publicly accessible literature, the principles and methodologies are widely applied to similar aromatic systems to predict their properties.

DFT, in particular, has become a standard tool for studying isomers of substituted naphthalenes. nih.govmdpi.com Calculations are often performed to determine the relative stabilities of different isomers, such as 1-tert-butylnaphthalene (B97051) and this compound. These calculations typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. The total energies, zero-point energies, and thermal corrections can be computed to determine the relative thermodynamic stability of the isomers. nih.gov

For instance, DFT studies on related systems often employ functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another key property calculated using DFT. This gap provides insights into the molecule's electronic properties and kinetic stability.

Table 1: Common DFT Functionals and Basis Sets in Aromatic Hydrocarbon Studies

| Method | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT. It is widely used for its general reliability in predicting molecular geometries and energies. | Geometry optimization, frequency analysis, and calculation of thermochemical properties of organic molecules. researchgate.net |

| M06-2X | A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and noncovalent interactions. | Calculation of energetic properties, thermal stabilities, and reaction barriers. nih.gov |

| 6-31G(d,p) | A Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing flexibility for describing chemical bonds. | Routine geometry optimizations and vibrational frequency calculations for medium-sized organic molecules. researchgate.net |

| cc-pVDZ | A correlation-consistent basis set designed to converge systematically to the complete basis set limit. | Higher accuracy calculations of electronic structure and properties, often used after initial optimization with a smaller basis set. nih.gov |

Molecular Mechanics and Semi-Empirical Quantum Chemical Approaches

Molecular mechanics and semi-empirical methods offer computationally less expensive alternatives to ab initio and DFT calculations, making them suitable for studying larger molecules and for performing dynamic simulations. scispace.com

Molecular Mechanics utilizes classical physics to model molecules. Atoms are treated as spheres, and bonds as springs, with a set of parameters known as a force field describing the energy of the molecule as a function of its geometry. This approach is particularly useful for studying the conformations and steric strain in sterically hindered molecules. For example, molecular mechanics studies have been conducted on 1,8-di-tert-butylnaphthalenes to investigate the significant strain caused by the bulky tert-butyl groups and to calculate the energy barrier for the "flipping" of these groups through the plane of the naphthalene (B1677914) ring. rsc.org Similar principles can be applied to this compound to understand the rotational barrier of the tert-butyl group and its preferred orientation relative to the naphthalene core.

Semi-empirical quantum chemical methods , such as AM1 and PM6, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. scispace.com These methods are much faster than their ab initio counterparts and can provide useful qualitative insights into electronic structure and reactivity. arxiv.org They are often employed for initial explorations of potential energy surfaces or for pre-optimization of structures before refinement with more accurate but computationally demanding methods. scispace.com

Simulation of Reaction Pathways and Energy Profiles (e.g., Minimum Energy Reaction Pathways - MERP)

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, such as the synthesis of this compound via the Friedel-Crafts alkylation of naphthalene. Theoretical simulations can map out the entire reaction pathway, identify transition states, and calculate activation energies.

The tert-butylation of naphthalene with agents like tert-butanol (B103910) or n-butene is proposed to proceed through a carbocation mechanism. mdpi.com Computational modeling can simulate the key steps of this reaction:

Formation of the Electrophile: The interaction between the alkylating agent (e.g., tert-butanol) and an acid catalyst generates a tert-butyl carbocation.

Electrophilic Attack: The tert-butyl carbocation attacks the electron-rich naphthalene ring. This attack can occur at different positions, leading to the formation of unstable π-complexes and more stable σ-complexes (also known as arenium ions). mdpi.com

Deprotonation: A proton is eliminated from the σ-complex, restoring the aromaticity of the ring and yielding the mono-butylnaphthalene product. mdpi.com

Table 2: Proposed Steps in the Alkylation of Naphthalene

| Step | Reactants | Intermediate/Transition State | Product |

|---|---|---|---|

| 1 | Naphthalene + tert-Butyl Carbocation | π-complex | - |

| 2 | π-complex | σ-complex (Arenium Ion) | - |

| 3 | σ-complex | Transition State for Deprotonation | This compound + H⁺ |

Theoretical Insights into Regioselectivity and Steric Effects

One of the key challenges in the synthesis of this compound is controlling the regioselectivity of the alkylation reaction. Naphthalene has two positions available for electrophilic substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). Kinetically, the α-position is generally more reactive. However, the formation of the β-substituted product, this compound, is often favored under thermodynamic control or when shape-selective catalysts are used. iitm.ac.in

Computational studies provide significant insights into the factors governing this regioselectivity.

Electronic Effects: Calculations of the electron density and electrostatic potential of the naphthalene molecule can confirm the higher intrinsic reactivity of the α-position towards electrophiles.

Steric Effects: The bulky nature of the tert-butyl group plays a crucial role. Theoretical modeling can quantify the steric hindrance that arises when the large tert-butyl group is attached to the α-position, which is flanked by a peri-hydrogen atom (at C8). This steric repulsion destabilizes the α-substituted product and the transition state leading to it. In contrast, the β-position is less sterically crowded, making the this compound isomer thermodynamically more stable. iitm.ac.in

These steric repulsions are particularly important in understanding the high regioselectivity observed in certain synthetic protocols.

Modeling of Molecular Shapes and Diffusion Kinetics in Confined Environments (e.g., Zeolite Pores)

Zeolites are crystalline aluminosilicates with a well-defined porous structure, often used as shape-selective catalysts in the alkylation of aromatics. rsc.orgrsc.org The synthesis of 2,6-di-tert-butylnaphthalene (B165587), a valuable polymer precursor, often relies on the tert-butylation of naphthalene over large-pore zeolites like H-Y, H-BEA, and H-MOR. iitm.ac.inresearchgate.net

Computational modeling is essential for understanding how the confinement within zeolite pores influences the reaction.

Modeling of Molecular Shapes: The dimensions of the reactant, transition states, and product molecules are calculated and compared to the pore dimensions of the zeolite catalyst. The kinetic diameter of the different tert-butylnaphthalene isomers is a critical parameter. iitm.ac.in For example, the transition state leading to the bulkier 1-tert-butylnaphthalene may be too large to form efficiently within the constrained space of the zeolite channels. This "transition state selectivity" favors the formation of the slimmer this compound isomer.

Diffusion Kinetics: Even if a particular isomer can form within the zeolite pores, it must be able to diffuse out. Computational models can simulate the diffusion of different isomers through the zeolite framework. The bulkier isomers, such as those di-substituted at adjacent or sterically hindered positions, will have much lower diffusion coefficients than the more linear isomers like 2,6-di-tert-butylnaphthalene. This difference in mobility, known as "product selectivity," ensures that the desired, slimmer isomer is the major product that exits the catalyst pores. iitm.ac.in

These modeling approaches explain why zeolites can provide remarkably high selectivity for specific isomers that are difficult to obtain using conventional Friedel-Crafts catalysts. iitm.ac.inrsc.org

Applications and Advanced Materials Research

Role as Chemical Intermediates in Organic Synthesis

2-tert-Butylnaphthalene and its isomers, particularly 2,6-di-tert-butylnaphthalene (B165587), serve as crucial starting materials or intermediates in multi-step organic syntheses. The bulky tert-butyl group can direct subsequent reactions to specific positions on the naphthalene (B1677914) core and enhance the stability and solubility of the resulting molecules in organic solvents. ontosight.ai

The naphthalene core substituted with one or more tert-butyl groups acts as a versatile building block for constructing more elaborate molecular architectures. solubilityofthings.com Its structure allows for further functionalization through various chemical reactions, making it a valuable precursor for a range of complex organic molecules. For instance, derivatives of this compound are used in the synthesis of substituted perylenes, which are large polycyclic aromatic hydrocarbons investigated for their unique electronic properties. scispace.com The synthesis pathway can involve the Friedel-Crafts alkylation of naphthalene to produce a mixture of 2,6- and 2,7-di-tert-butylnaphthalene (B76764), followed by separation and further coupling reactions to build the larger perylene (B46583) framework. scispace.com Similarly, it serves as an intermediate in the synthesis of various pharmaceuticals and research chemicals. ontosight.ai

A significant application of tert-butylated naphthalenes is their role as precursors to naphthalenedicarboxylic acids (NDAs). Specifically, 2,6-dialkylnaphthalenes (DANs) are important industrial intermediates because they can be oxidized to produce 2,6-naphthalenedicarboxylic acid (2,6-NDA). dicp.ac.cnscielo.br 2,6-di-tert-butylnaphthalene is a prominent member of the 2,6-DAN family and is considered a key raw material for high-performance polymers. dicp.ac.cnscielo.br The oxidation of the alkyl side chains on the 2,6-di-tert-butylnaphthalene molecule yields the corresponding dicarboxylic acid, 2,6-NDA. scielo.br Other functional derivatives, such as 6-(1,1-Dimethylethyl)-2,3-naphthalenedicarbonitrile, which contains cyano groups, are also synthesized and used as intermediates, potentially for creating dyes or in polymerization processes. cymitquimica.com

Development of Naphthalene-Based Materials

The rigid, planar structure of the naphthalene ring system is a desirable feature for creating advanced materials. The introduction of tert-butyl groups modifies the properties of these materials, influencing their processability, stability, and intermolecular interactions.

As established, 2,6-di-tert-butylnaphthalene is a precursor to 2,6-naphthalenedicarboxylic acid (2,6-NDA). dicp.ac.cnscielo.br This diacid is a crucial monomer for the production of the high-performance polyester, polyethylene (B3416737) naphthalate (PEN). wikipedia.org PEN is structurally related to the more common polyethylene terephthalate (B1205515) (PET) but exhibits superior properties, including better thermal stability, chemical resistance, and gas barrier characteristics, due to the presence of the double aromatic naphthalene ring instead of a single benzene (B151609) ring. wikipedia.org The synthesis of high-purity 2,6-DANs, such as 2,6-di-tert-butylnaphthalene, is a critical step in the manufacturing chain of PEN, a polymer used in applications like high-performance films, advanced sailcloth, and beverage bottling. scielo.brwikipedia.org

The naphthalene framework is a common component in molecules designed for optoelectronic applications. Derivatives of this compound have been explored in the development of organic semiconductors, luminescent materials, and other functional materials with specific optical properties. ontosight.aiscience.eus The tert-butyl groups can enhance solubility and influence the solid-state packing of the molecules, which in turn affects their electronic and photophysical properties. ontosight.ai

Specific applications include:

Dyes and Pigments: Derivatives like this compound-1,4-dione and 2,7-di-tert-butylnaphthalene-1-sulfonic acid are utilized in the manufacturing of dyes and pigments. solubilityofthings.com

Luminescent Polymers: Random copolymers incorporating 3,7-di-tert-butylnaphthalene units have been synthesized. acs.org These materials exhibit efficient blue solid-state photoluminescence, a desirable characteristic for applications in organic light-emitting diodes (OLEDs). The bulky tert-butyl groups help to disrupt intermolecular π-π stacking in the solid state, which can otherwise quench fluorescence. acs.org

Functional Building Blocks: The synthesis of 2-aryl-5,8-di-tert-butyl-1H-benz[de]isoquinolines, which are fluorescent compounds, uses di-tert-butylnaphthalene derivatives as building blocks. researchgate.netresearchgate.net

Catalytic Activity and Mechanism Studies (within synthesis and transformations)

The production of specific isomers of di-tert-butylnaphthalene, particularly the 2,6-isomer, relies heavily on shape-selective catalysis. The alkylation of naphthalene with tert-butylating agents like tert-butanol (B103910) is a key industrial reaction studied extensively to maximize the yield of the desired 2,6-di-tert-butylnaphthalene, which is the most valuable isomer for producing PEN precursors. dicp.ac.cnscielo.br

Zeolite catalysts, such as H-mordenite and modified HY zeolites, are highly effective for this transformation. dicp.ac.cnresearchgate.net The porous structure of these catalysts plays a crucial role in the reaction's selectivity. The channels within the zeolite are sized to preferentially allow the formation and diffusion of the more linear 2,6-isomer over the bulkier 2,7-isomer, a phenomenon known as shape-selectivity. dicp.ac.cn Studies have shown that a high 2,6-/2,7-di-tert-butylnaphthalene ratio can be achieved by optimizing reaction conditions and catalyst choice. dicp.ac.cnresearchgate.net For example, using a dealuminated H-Mordenite zeolite for the tert-butylation of naphthalene with tert-butanol has been reported to yield 60% of 2,6-di-tert-butylnaphthalene with a high 2,6/2,7 ratio of over 50. scielo.br

The reaction mechanism for acid-catalyzed alkylation involves the formation of a tert-butyl carbocation from the alkylating agent (e.g., tert-butanol). mdpi.com This electrophile then attacks the electron-rich naphthalene ring to form a substituted product. mdpi.com Further mechanistic studies using techniques like mass spectrometry have investigated the fragmentation of tert-butylated naphthalene ions. researchgate.netresearchgate.net These studies provide insight into the stability of intermediate ion-molecule complexes and the migration of hydrogen atoms during these transformations, which is fundamental to understanding and controlling the reaction pathways. researchgate.net

Table 1: Catalytic Synthesis of 2,6-Di-tert-butylnaphthalene (2,6-DTBN)

| Catalyst | Alkylating Agent | Naphthalene Conversion | Yield of 2,6-DTBN | 2,6-/2,7-DTBN Ratio | Reference |

|---|---|---|---|---|---|

| Dealuminated H-Mordenite | tert-Butanol | - | 60% | >50 | scielo.br |

| HY Zeolite (modified with oxalic acid) | tert-Butanol | - | - | 5.93 | dicp.ac.cn |

| HY Zeolite (modified stepwise acid/alkali) | tert-Butanol | - | - | 6.11 | dicp.ac.cn |

Table 2: Functional Derivatives of tert-Butylnaphthalene and Their Applications

| Compound Name | Application Area | Reference |

|---|---|---|

| 2,6-Di-tert-butylnaphthalene | Precursor for Polyethylene Naphthalate (PEN) | dicp.ac.cnscielo.br |

| This compound-1,4-dione | Intermediate for dyes and pigments | |

| 2,7-Di-tert-butylnaphthalene-1-sulfonic acid | Intermediate for dyes, pigments, surfactants | solubilityofthings.com |

| 3,7-Di-tert-butylnaphthalene Copolymers | Blue solid-state emissive materials for OLEDs | acs.org |

| 6-(1,1-Dimethylethyl)-2,3-naphthalenedicarbonitrile | Intermediate for dyes or polymers | cymitquimica.com |

| 2-Aryl-5,8-di-tert-butyl-1H-benz[de]isoquinolines | Fluorescent materials | researchgate.net |

Investigation of Thermal Stabilization Mechanisms in Materials Science

The primary mechanism by which this compound is thought to impart thermal stability is through steric hindrance. The voluminous tert-butyl group attached to the naphthalene ring creates a molecularly crowded environment. This steric bulk can physically obstruct the close packing of polymer chains or other molecules within a material. Such obstruction limits the mobility of these chains, thereby increasing the energy required to initiate thermal degradation processes. The "corset effect," a term used to describe stabilization through steric repulsion in substituted molecules, is considered relevant here, where the bulky substituent effectively shields the more reactive parts of a molecule or adjacent molecules from thermal attack. nii.ac.jp

Another significant aspect of the thermal stabilization mechanism is the ability of alkylated aromatic compounds to act as radical scavengers. google.comnih.gov During thermal degradation, the cleavage of covalent bonds often results in the formation of highly reactive free radicals, which can then propagate a chain reaction of decomposition. The aromatic system of this compound can delocalize and stabilize radical species, effectively interrupting this degradation cascade. While direct studies on the radical scavenging activity of this compound are not extensively detailed, the behavior of similar aromatic compounds suggests this is a plausible mechanism. For instance, the unimolecular fragmentation of ionized tert-butylnaphthalenes has been shown to involve the loss of a methyl radical to form stable 2-naphthyl-2-propyl cations, indicating the molecule's ability to manage radical species. researchgate.net

The thermal decomposition of nitrogen-rich heterocyclic esters, for example, has been shown to proceed via a radical mechanism involving the homolytic breaking of C-C, C-N, and C-O bonds. nih.gov This highlights the general importance of radical pathways in the thermal degradation of organic materials. The presence of a compound like this compound, which can interact with these radicals, is therefore beneficial for thermal stabilization.

Research on the pyrolysis of 2-methylnaphthalene (B46627) indicates that dealkylation is a predominant reaction. manchester.ac.uk The stability of the bond between the alkyl group and the naphthalene ring is a key factor in the thermal stability of the compound itself and its efficacy as a stabilizer. The tert-butyl group, with its tertiary carbon bonded to the naphthalene ring, has a different bond dissociation energy compared to a methyl group, which influences its behavior at elevated temperatures.

The following table summarizes findings from pyrolysis studies on related compounds, which helps to infer the potential behavior of this compound under thermal stress.

| Compound | Pyrolysis Conditions | Major Decomposition Products | Inferred Stabilization Contribution of Alkylnaphthalene |

| Naphthalene Methyl Ether | ~450°C, Batch Autoclave | Naphthols, Methylnaphthalenes, Naphthalene | Isomerization and cleavage pathways indicate multiple routes for energy dissipation. tandfonline.com |

| 2-Methylnaphthalene | Micro-pyrolysis-GC-MS | Dealkylation products | Loss of the alkyl group is a primary degradation step. manchester.ac.uk |

| Alkylated Naphthalenes (general) | Catalytic Fast Pyrolysis over ZSM-5 | Naphthalene, Methylnaphthalene | Catalytic routes can influence product distribution from biomass pyrolysis. ingentaconnect.comresearchgate.net |

Furthermore, computational studies on related structures, such as tetra-tert-butyl-substituted cyclobutadiene, suggest that the electronic effects of tert-butyl groups, in addition to steric repulsion, play a significant role in the stability of the molecule. nii.ac.jp These electron-donating groups can influence the electronic structure of the aromatic system, potentially enhancing its ability to participate in stabilizing interactions.

In the context of asphaltene stabilization, a study on 2,6-di-tert-butylnaphthalene highlighted that the attractive forces and molecular stacking are key to the aggregation process. researchgate.net While this is a different application, it underscores the importance of intermolecular interactions, which are also at play in the thermal stabilization of solid materials.

The table below presents data from a mass spectrometry study on the fragmentation of tert-butylnaphthalenes, which provides further evidence for the decomposition pathways at the molecular level.

| Ion Species | Fragmentation Pathway | Relative Abundance from 1-tert-butylnaphthalene (B97051) | Relative Abundance from this compound |

| [M - methyl]+ | Loss of a methyl radical | Dominant | Dominant |

| [M - ethene]+ | Loss of an ethene molecule | 80 | 80 |

This data indicates that the loss of a methyl radical is a primary fragmentation pathway for ionized tert-butylnaphthalenes, leading to the formation of a more stable cationic species. researchgate.net The loss of ethene is also a significant process. These fragmentation patterns are indicative of the molecule's response to high energy input and are fundamental to understanding its behavior as a thermal stabilizer.

Environmental Chemistry and Transformation Studies

Investigation of Chemical Degradation Pathways in Environmental Matrices

The degradation of 2-tert-butylnaphthalene in environmental matrices such as water, soil, and air is influenced by its chemical structure. As an alkylated polycyclic aromatic hydrocarbon (PAH), its environmental persistence and transformation are subjects of significant interest. Many chemicals released into the environment have a limited lifespan due to natural degradative processes. up.pt However, compounds that resist these processes can persist and accumulate. up.pt

In aqueous environments, photodegradation is a primary pathway for the transformation of alkylated naphthalenes. researchgate.net Studies on naphthalene (B1677914) and its alkylated derivatives have shown that exposure to simulated sunlight leads to their degradation, following pseudo-first-order kinetics. researchgate.net The process involves the transformation of the parent compound into various oxygenated products. The initial degradation products identified for alkylated naphthalenes are typically alcohols, aldehydes, ketones, and quinones. researchgate.net This indicates that in sunlit surface waters, this compound is likely to undergo photo-oxidation, leading to the formation of more polar and often more water-soluble derivatives.